
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane derivatives typically involves the reaction of boronic acids or boronates with diols or other suitable nucleophiles. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborinane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 1,3,2-Dioxaborinane derivatives are used as intermediates for the formation of carbon-boron bonds, which are valuable in cross-coupling reactions.
Biology
These compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological systems.
Medicine
Research into boron-containing compounds often focuses on their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In materials science, these compounds can be used in the development of new polymers or as additives to improve material properties.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaborinane derivatives exert their effects often involves the interaction of the boron atom with nucleophiles or electrophiles. This can lead to the formation of stable complexes or the activation of certain molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Boronic Acids: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Borates: Used in various industrial applications, including detergents and glass manufacturing.
Borohydrides: Widely used as reducing agents in organic synthesis.
Uniqueness
1,3,2-Dioxaborinane derivatives are unique due to their cyclic structure, which can impart different reactivity and stability compared to linear boron compounds. This makes them valuable in specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C17H25BO4 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)9-19-15(20-10-16)13-5-7-14(8-6-13)18-21-11-17(3,4)12-22-18/h5-8,15H,9-12H2,1-4H3 |
Clave InChI |
BNEXIQRBDYDZTL-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3OCC(CO3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


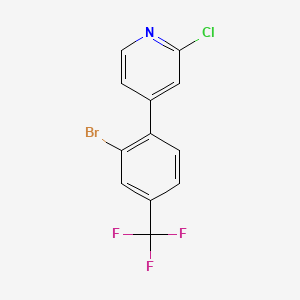
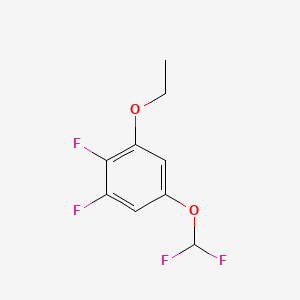
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)

![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
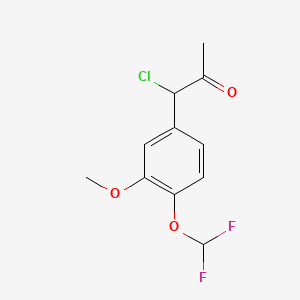
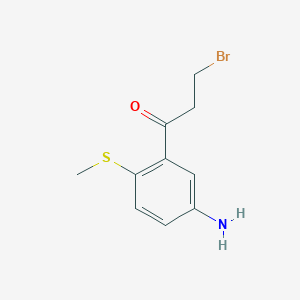
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

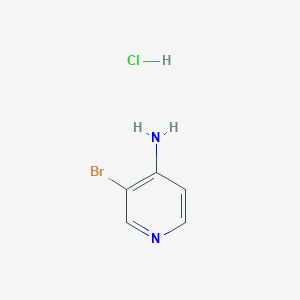
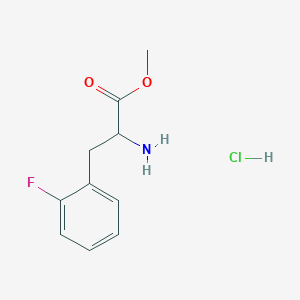
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)


